molecular formula C14H18N2S B5084546 4-isobutyl-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile

4-isobutyl-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B5084546
M. Wt: 246.37 g/mol
InChI Key: MTTRFZQQCCNCFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isobutyl-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as IQ-1S, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a member of the quinoline family and is known for its unique chemical structure that makes it a promising candidate for various scientific studies.

Mechanism of Action

4-isobutyl-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile acts as a selective inhibitor of the Wnt/β-catenin signaling pathway by binding to the protein TCF/LEF. This binding prevents the interaction of TCF/LEF with β-catenin, which is necessary for the activation of the Wnt/β-catenin signaling pathway. As a result, the downstream effects of this pathway are inhibited, leading to the suppression of various cellular processes.
Biochemical and Physiological Effects:
The inhibition of the Wnt/β-catenin signaling pathway by 4-isobutyl-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have various biochemical and physiological effects. Studies have shown that 4-isobutyl-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile can suppress the proliferation of cancer cells and induce apoptosis. Additionally, 4-isobutyl-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to promote the differentiation of stem cells into specific cell types.

Advantages and Limitations for Lab Experiments

4-isobutyl-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several advantages for use in lab experiments. It is a highly selective inhibitor of the Wnt/β-catenin signaling pathway, which makes it a valuable tool for studying the role of this pathway in various cellular processes. Additionally, 4-isobutyl-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile has a relatively low toxicity, which makes it suitable for use in in vitro and in vivo studies.
However, there are also some limitations to the use of 4-isobutyl-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments. One of the main limitations is its limited solubility in water, which can make it difficult to use in certain experimental setups. Additionally, 4-isobutyl-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile has a relatively short half-life, which can make it challenging to maintain a consistent concentration over time.

Future Directions

There are several future directions for the use of 4-isobutyl-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile in scientific research. One potential area of research is the development of more potent and selective inhibitors of the Wnt/β-catenin signaling pathway. Additionally, 4-isobutyl-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile could be used as a tool to study the role of this pathway in various diseases, including cancer.
Another potential area of research is the development of 4-isobutyl-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile derivatives with improved solubility and pharmacokinetic properties. These derivatives could be used to overcome some of the limitations of 4-isobutyl-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments and could potentially be developed into therapeutic agents for the treatment of various diseases.
Conclusion:
In conclusion, 4-isobutyl-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile, or 4-isobutyl-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile, is a promising chemical compound with potential applications in scientific research. Its selective inhibition of the Wnt/β-catenin signaling pathway makes it a valuable tool for studying the role of this pathway in various cellular processes and diseases. While there are some limitations to its use in lab experiments, there are also several future directions for the development and use of 4-isobutyl-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile and its derivatives.

Synthesis Methods

The synthesis of 4-isobutyl-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves the reaction of 4-isobutyl-2-thioxo-2,3-dihydro-1H-quinoline-3-carbonitrile with a reducing agent such as lithium aluminum hydride. This reaction results in the formation of 4-isobutyl-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile as a white solid that can be purified through recrystallization.

Scientific Research Applications

4-isobutyl-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential applications in scientific research. One of the main areas of research is its use as a selective inhibitor of the Wnt/β-catenin signaling pathway. This pathway is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis, and is known to play a crucial role in the development of various diseases such as cancer.

properties

IUPAC Name

4-(2-methylpropyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2S/c1-9(2)7-11-10-5-3-4-6-13(10)16-14(17)12(11)8-15/h9H,3-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTRFZQQCCNCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C(=S)NC2=C1CCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isobutyl-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile

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